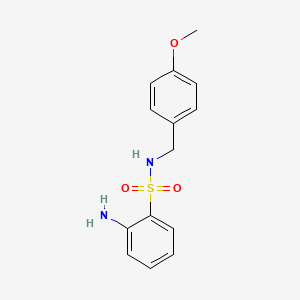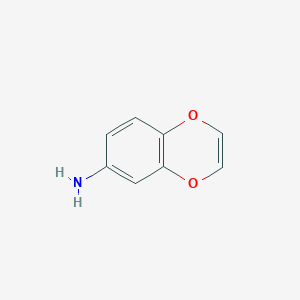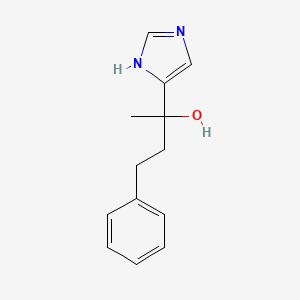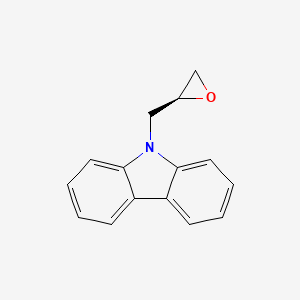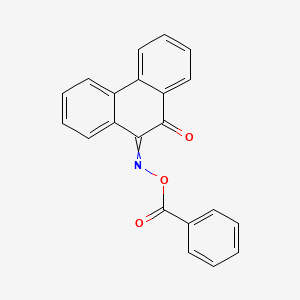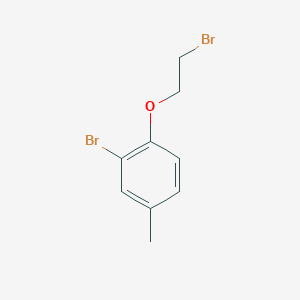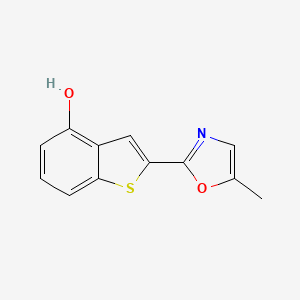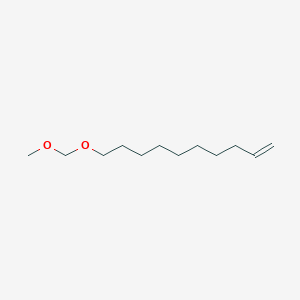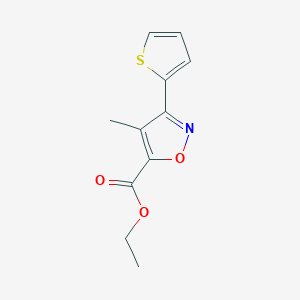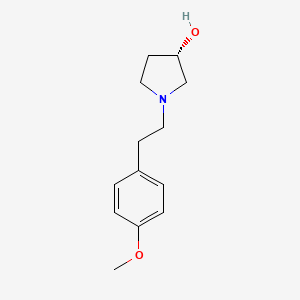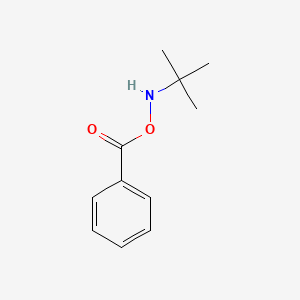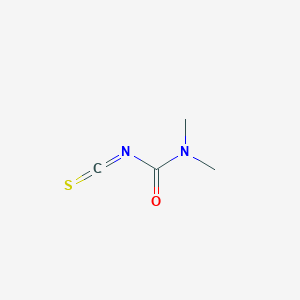
Dimethylcarbamoylisothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylcarbamoylisothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: Dimethylcarbamoylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of dimethylcarbamoyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds under mild conditions, typically at room temperature, yielding dimethylcarbamoyl isothiocyanate as the primary product .
Industrial Production Methods: Industrial production of dimethylcarbamoyl isothiocyanate often employs a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Dimethylcarbamoylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with dimethylcarbamoyl isothiocyanate.
Solvents: Organic solvents like acetone, dichloromethane, and tetrahydrofuran are frequently used.
Major Products:
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
科学的研究の応用
Dimethylcarbamoylisothiocyanate has a wide range of applications in scientific research:
作用機序
The mechanism of action of dimethylcarbamoyl isothiocyanate involves its highly reactive electrophilic -N=C=S group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This interaction can lead to the inhibition of enzyme activity and the induction of cellular stress responses . The compound’s ability to modulate signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, contributes to its anti-inflammatory and anticancer effects .
類似化合物との比較
Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl Isothiocyanate: Found in mustard oil and known for its antimicrobial properties.
Sulforaphane: A well-studied isothiocyanate with potent anticancer properties.
Uniqueness: Dimethylcarbamoylisothiocyanate stands out due to its specific reactivity and applications in protein modification and enzyme inhibition. Its unique structure allows for targeted interactions with biological molecules, making it a valuable tool in biochemical research .
特性
分子式 |
C4H6N2OS |
|---|---|
分子量 |
130.17 g/mol |
IUPAC名 |
1,1-dimethyl-3-(sulfanylidenemethylidene)urea |
InChI |
InChI=1S/C4H6N2OS/c1-6(2)4(7)5-3-8/h1-2H3 |
InChIキー |
LCCFNNNRUIJJBM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


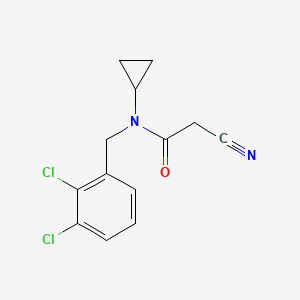
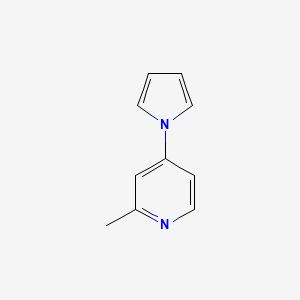
![2-[(Phenylsulfonyl)methyl]-3-nitro-6-methoxypyridine](/img/structure/B8312568.png)
